8-Ethyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
8-ethyl-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound is structurally related to caffeine and theobromine, which are well-known for their stimulant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 1,3,7-trimethylxanthine (caffeine) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated purine derivatives.
Scientific Research Applications
8-ethyl-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has various applications in scientific research:
Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-ethyl-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The compound’s effects on the central nervous system are of particular interest, as it may influence neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in medicine to treat respiratory diseases like asthma.
Uniqueness
8-ethyl-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the ethyl group at the 8-position, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
5426-50-6 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
8-ethyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-5-6-11-8-7(12(6)2)9(15)14(4)10(16)13(8)3/h5H2,1-4H3 |
InChI Key |
DRWCPERSPGFNIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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